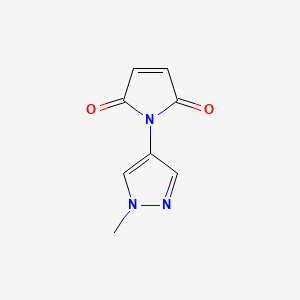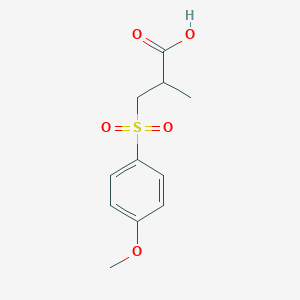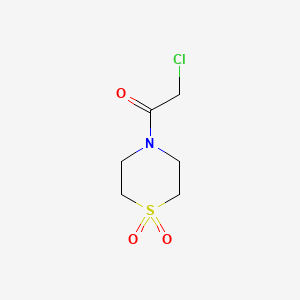
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in scientific research or industry .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the properties of the compound like melting point, boiling point, solubility, stability, etc .Applications De Recherche Scientifique
1. Antimicrobial and Antiproliferative Agents
- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally related to your compound, have been synthesized and studied for their antimicrobial and anticancer activities .
- Methods of Application: The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
2. Antihistaminic Activity
- Summary of Application: 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, also known as bilastine, is a long-lasting second-generation histamine H₁ receptor antagonist.
- Methods of Application: Bilastine blocks the action of histamine, a chemical released by the body during allergic reactions, at histamine H₁ receptors.
- Results: Studies have shown bilastine to be effective in treating allergic rhinitis (hay fever) and allergic urticaria (hives) by reducing symptoms like sneezing, runny nose, itchy eyes, and skin welts.
3. Herbicide Production
- Summary of Application: Chloroacetyl chloride, a compound structurally related to “4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione”, is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor .
- Methods of Application: Chloroacetyl chloride is produced industrially by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It is then used in the synthesis of various herbicides .
- Results: An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .
4. Synthesis of 2-Amino-4,5-Dihydro-4-Arylpyrano[3,2-b]Indole-3-Carbonitrile Derivatives
- Summary of Application: The silica supported ionic liquid of [pmim]HSO4 SiO2 (silica supported 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate) was used as an efficient catalyst for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives .
- Methods of Application: The synthesis was carried out using the mentioned catalyst .
- Results: The synthesized compounds could have potential applications in various fields, although the specific results or outcomes were not detailed in the source .
5. Production of Phenacyl Chloride
- Summary of Application: Chloroacetyl chloride, a compound structurally related to “4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione”, is used to produce phenacyl chloride, a chemical intermediate also used as a tear gas .
- Methods of Application: Phenacyl chloride is synthesized in a Friedel-Crafts acylation of benzene, with an aluminium chloride catalyst .
- Results: The major use of chloroacetyl chloride is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor; an estimated 100 million pounds are used annually .
6. Synthesis of Venlafaxine
- Summary of Application: Chloroacetyl chloride is used for the synthesis of venlafaxine, a medication used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social phobia .
- Methods of Application: The synthesis of venlafaxine involves the reaction of chloroacetyl chloride with anisole .
- Results: Venlafaxine has been found to be effective in treating a variety of mental health conditions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCMXSDHJESTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)
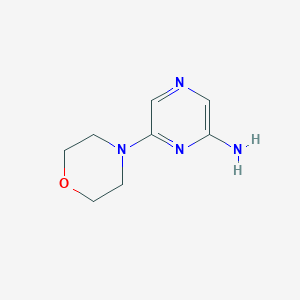
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)
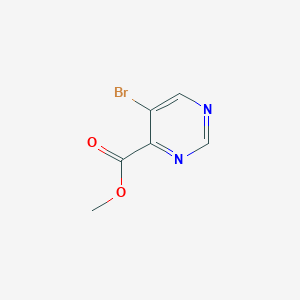

![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
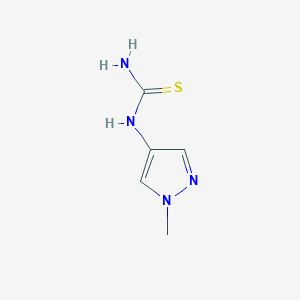
![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
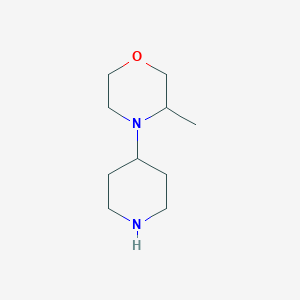
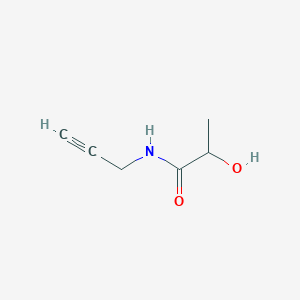
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
